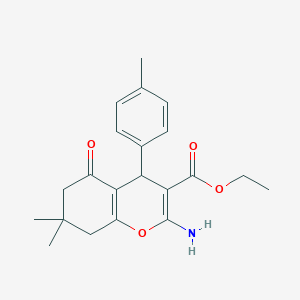![molecular formula C21H23N3O2S B10876849 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclohepta[b]thiophene ring, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide typically involves multiple steps:
Formation of the Cyclohepta[b]thiophene Ring: This step often starts with the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using reagents like cyanogen bromide or sodium cyanide.
Formation of the Acetamide Moiety: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-methylphenyl ethylideneamine under conditions that promote the formation of the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, sodium cyanide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving cyano groups or thiophene rings. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-chlorophenyl)ethylidene]amino}oxy)acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)acetamide
Uniqueness
The uniqueness of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methylphenyl group, in particular, can enhance its lipophilicity and potentially improve its bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H23N3O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-1-(4-methylphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14-8-10-16(11-9-14)15(2)24-26-13-20(25)23-21-18(12-22)17-6-4-3-5-7-19(17)27-21/h8-11H,3-7,13H2,1-2H3,(H,23,25)/b24-15+ |
InChIキー |
UTXLSLFZEHJDDZ-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NOCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)
![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)
![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)

![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
